Cas no 2229506-76-5 (1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol)

1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol 化学的及び物理的性質
名前と識別子
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- 1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol
- EN300-1995763
- 2229506-76-5
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- インチ: 1S/C8H9ClFNO/c1-5-2-6(7(12)4-10)3-8(9)11-5/h2-3,7,12H,4H2,1H3
- InChIKey: ITHMTKLLZOCNQL-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(C)=N1)C(CF)O
計算された属性
- 精确分子量: 189.0356698g/mol
- 同位素质量: 189.0356698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 33.1Ų
1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1995763-5.0g |
1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol |
2229506-76-5 | 5g |
$4391.0 | 2023-06-02 | ||
Enamine | EN300-1995763-2.5g |
1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol |
2229506-76-5 | 2.5g |
$2969.0 | 2023-09-16 | ||
Enamine | EN300-1995763-10.0g |
1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol |
2229506-76-5 | 10g |
$6512.0 | 2023-06-02 | ||
Enamine | EN300-1995763-0.5g |
1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol |
2229506-76-5 | 0.5g |
$1453.0 | 2023-09-16 | ||
Enamine | EN300-1995763-1.0g |
1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol |
2229506-76-5 | 1g |
$1515.0 | 2023-06-02 | ||
Enamine | EN300-1995763-0.25g |
1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol |
2229506-76-5 | 0.25g |
$1393.0 | 2023-09-16 | ||
Enamine | EN300-1995763-10g |
1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol |
2229506-76-5 | 10g |
$6512.0 | 2023-09-16 | ||
Enamine | EN300-1995763-0.1g |
1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol |
2229506-76-5 | 0.1g |
$1332.0 | 2023-09-16 | ||
Enamine | EN300-1995763-0.05g |
1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol |
2229506-76-5 | 0.05g |
$1272.0 | 2023-09-16 | ||
Enamine | EN300-1995763-5g |
1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol |
2229506-76-5 | 5g |
$4391.0 | 2023-09-16 |
1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-olに関する追加情報
Research Brief on 1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol (CAS: 2229506-76-5): Recent Advances and Applications
The compound 1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol (CAS: 2229506-76-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridine and fluoroethanol moieties, has shown promising potential in various therapeutic applications, particularly in the development of novel small-molecule inhibitors and prodrugs. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a valuable candidate for further investigation.
A key area of interest is the role of 1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol as an intermediate in the synthesis of biologically active compounds. Researchers have reported its utility in the construction of heterocyclic frameworks, which are prevalent in many FDA-approved drugs. The presence of the fluorine atom enhances the molecule's metabolic stability and bioavailability, making it an attractive scaffold for drug design. Recent synthetic methodologies have optimized the yield and purity of this compound, enabling its broader application in medicinal chemistry.
In addition to its synthetic utility, 1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol has been investigated for its direct biological effects. Preliminary in vitro studies suggest that it exhibits moderate inhibitory activity against certain kinases and enzymes involved in inflammatory pathways. These findings have spurred further exploration into its mechanism of action, with particular emphasis on its binding affinity and selectivity. Computational modeling and X-ray crystallography have been employed to elucidate its interactions with target proteins, providing a structural basis for future optimization.
Another notable development is the incorporation of 1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol into prodrug strategies. Its chemical properties allow for efficient conversion into active metabolites under physiological conditions, offering a controlled release mechanism. This approach has been tested in preclinical models for diseases such as cancer and autoimmune disorders, with encouraging results. The compound's ability to cross biological barriers, including the blood-brain barrier, further expands its therapeutic potential.
Despite these advancements, challenges remain in the clinical translation of 1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol. Issues such as toxicity profiles, pharmacokinetics, and scalability of synthesis need to be addressed. Collaborative efforts between academic and industrial researchers are underway to overcome these hurdles, with several patents filed in recent years to protect novel derivatives and formulations. The ongoing research underscores the compound's versatility and its potential to contribute to next-generation therapeutics.
In conclusion, 1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol (CAS: 2229506-76-5) represents a compelling area of study in chemical biology and drug discovery. Its dual role as a synthetic intermediate and a biologically active molecule highlights its multifaceted applications. As research progresses, this compound is expected to play a pivotal role in the development of innovative treatments for a range of diseases, bridging the gap between bench and bedside.
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